

GK13S Demonstrates Superior Potency Over its Enantiomer in UCHL1 Inhibition

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New research highlights the stereoselective inhibition of Ubiquitin C-terminal Hydrolase L1 (UCHL1) by **GK13S**, a potent covalent inhibitor. Experimental data reveals that **GK13S** is significantly more effective at inhibiting UCHL1 than its enantiomer, GK13R, establishing it as a promising tool for studying the roles of UCHL1 in various cellular processes, including cancer and neurodegeneration.

UCHL1 is a deubiquitinating enzyme (DUB) that plays a critical role in maintaining ubiquitin homeostasis within cells.[1][2] Dysregulation of UCHL1 activity has been implicated in the progression of several diseases, making it an attractive target for therapeutic intervention.[3][4] **GK13S** has emerged as a highly potent and specific inhibitor of UCHL1, binding covalently to the catalytic cysteine residue (Cys90) in the enzyme's active site.[1][3]

Comparative Potency of GK13S and its Enantiomer

In vitro studies have demonstrated a stark difference in the inhibitory activity of **GK13S** and its enantiomer, GK13R. **GK13S** exhibits potent inhibition of UCHL1 with a half-maximal inhibitory concentration (IC50) of 50 nM.[1][3] In contrast, its enantiomer, GK13R, is approximately 40-fold less potent, with an IC50 of 2 μ M.[1][3] This significant difference in potency underscores the stereospecific nature of the interaction between the inhibitor and the enzyme's active site.



Compound	Target	IC50 (in vitro)	Fold Difference
GK13S	UCHL1	50 nM	-
GK13R (enantiomer)	UCHL1	2 μM (~2000 nM)	~40-fold

Mechanism of Action and Cellular Effects

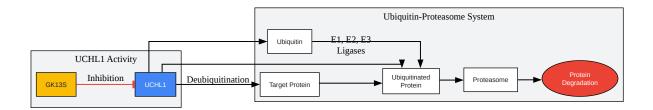
GK13S acts as a covalent inhibitor, forming an irreversible bond with the Cys90 residue of UCHL1.[1] This covalent modification effectively inactivates the enzyme, preventing it from cleaving ubiquitin from its substrates. The specificity of **GK13S** for UCHL1 over other deubiquitinases has been demonstrated in cellular contexts.[3]

Treatment of human glioblastoma cells with **GK13S** has been shown to reduce the levels of monoubiquitin, phenocopying the effects of a UCHL1 inactivating mutation.[3] This provides strong evidence that **GK13S** can effectively engage and inhibit UCHL1 in a cellular environment.

UCHL1 Signaling Pathway and the Impact of Inhibition

UCHL1 is a key regulator of the ubiquitin-proteasome system, which is responsible for the degradation of a vast array of cellular proteins. By removing ubiquitin tags, UCHL1 can rescue proteins from degradation, thereby influencing their stability and function. This has downstream effects on numerous signaling pathways. For instance, UCHL1 has been shown to stabilize HIF- 1α , a key regulator of cellular response to hypoxia, by deubiquitinating it.[4] Inhibition of UCHL1 by compounds like **GK13S** can therefore disrupt these pathways, which may be beneficial in disease contexts such as cancer where HIF- 1α is often overexpressed.





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UCHL1's role in the ubiquitin-proteasome system and its inhibition by GK13S.

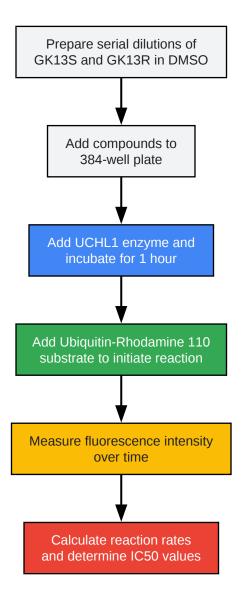
Experimental Protocols Ubiquitin-Rhodamine Cleavage Assay

This assay is used to determine the in vitro inhibitory potency of compounds against UCHL1.

- Reagents and Materials:
 - Recombinant human UCHL1 enzyme.
 - Ubiquitin-Rhodamine 110 substrate.
 - Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.
 - Test compounds (GK13S, GK13R) dissolved in DMSO.
 - 384-well black microplates.
 - Fluorescence plate reader.
- Procedure:
 - 1. Prepare serial dilutions of the test compounds in DMSO.
 - 2. Add 0.5 µL of the compound dilutions to the wells of the 384-well plate.



- 3. Add 25 μ L of UCHL1 enzyme solution (final concentration ~1 nM) to each well and incubate for 1 hour at room temperature to allow for inhibitor binding.
- 4. Initiate the enzymatic reaction by adding 25 μ L of Ubiquitin-Rhodamine 110 substrate solution (final concentration ~100 nM).
- 5. Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30 minutes.
- 6. Calculate the reaction rates and plot them against the inhibitor concentrations to determine the IC50 values.



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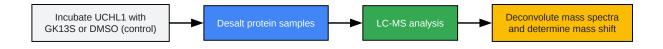


Workflow for the Ubiquitin-Rhodamine cleavage assay.

Intact Protein Mass Spectrometry

This method is used to confirm the covalent binding of **GK13S** to UCHL1.

- Reagents and Materials:
 - Recombinant human UCHL1 enzyme.
 - GK13S dissolved in DMSO.
 - Reaction Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl.
 - LC-MS system (e.g., a Q-TOF mass spectrometer).
- Procedure:
 - 1. Incubate UCHL1 (e.g., 10 μ M) with **GK13S** (e.g., 20 μ M) in the reaction buffer for 2 hours at 37°C. A control sample with DMSO instead of **GK13S** is prepared in parallel.
 - Desalt the protein samples using a C4 ZipTip or equivalent.
 - 3. Analyze the samples by LC-MS. The protein is eluted from a C4 column with an acetonitrile gradient.
 - 4. Deconvolute the resulting mass spectra to determine the molecular weight of the protein. Covalent binding of **GK13S** will result in a mass shift corresponding to the molecular weight of the inhibitor.



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Workflow for intact protein mass spectrometry analysis.

Cellular Target Engagement Assay



This assay confirms that **GK13S** can bind to and inhibit UCHL1 within a cellular context.

- Reagents and Materials:
 - HEK293 cells.
 - GK13S and GK13R dissolved in DMSO.
 - HA-Ubiquitin-Vinyl Sulfone (HA-Ub-VS) probe.
 - Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, protease inhibitors.
 - SDS-PAGE gels and Western blotting reagents.
 - Anti-HA antibody and anti-UCHL1 antibody.
- Procedure:
 - 1. Treat HEK293 cells with varying concentrations of **GK13S** or GK13R for 24 hours.
 - 2. Lyse the cells in lysis buffer.
 - 3. Incubate the cell lysates with the HA-Ub-VS probe for 1 hour. This probe covalently binds to the active site of DUBs.
 - 4. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
 - 5. Perform a Western blot using an anti-HA antibody to detect DUBs that have been labeled by the probe.
 - 6. A decrease in the HA signal for UCHL1 in the GK13S-treated samples indicates that the inhibitor has bound to the active site, preventing the probe from binding. A separate Western blot for total UCHL1 is used as a loading control.

Conclusion

The available data robustly supports the conclusion that **GK13S** is a significantly more potent inhibitor of UCHL1 than its enantiomer, GK13R. This stereoselectivity, combined with its



demonstrated cellular target engagement, makes **GK13S** a valuable chemical probe for elucidating the specific functions of UCHL1 in health and disease. Further investigation into the therapeutic potential of **GK13S** and similarly structured compounds is warranted.

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